![molecular formula C15H24FNO3S B230858 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B230858.png)
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X works by binding to specific proteins in the body, inhibiting their activity and preventing them from carrying out their normal functions. The exact mechanism of action of this compound X varies depending on the protein it targets and the specific application it is being used for.
Biochemical and Physiological Effects:
This compound X has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of immune response, and the prevention of tumor growth. However, the exact effects of this compound X depend on the specific application it is being used for and the proteins it targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X is its specificity towards certain proteins, which allows for targeted inhibition and modulation of specific biological pathways. However, one limitation of this compound X is its potential toxicity, which can limit its use in certain applications. Additionally, the synthesis of this compound X can be complex and time-consuming, which can also limit its use in certain lab experiments.
Direcciones Futuras
There are several potential future directions for research on 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X, including the development of more efficient synthesis methods, the identification of new applications for this compound X in various fields of research, and the optimization of its use in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound X and its potential side effects, which can help guide its future use in various applications.
In conclusion, this compound X is a novel chemical compound that has shown promising results in various fields of research. Its specificity towards certain proteins allows for targeted inhibition and modulation of specific biological pathways, making it a valuable tool for scientific research. With further research and development, this compound X has the potential to be used in various applications and contribute to advancements in various fields of research.
Métodos De Síntesis
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with 2,4,4-trimethylpentan-2-amine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure this compound X.
Aplicaciones Científicas De Investigación
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X has shown promising results in various fields of research, including cancer research, neurology, and immunology. In cancer research, this compound X has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in tumor growth. In neurology, this compound X has been found to have neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound X has been shown to modulate the immune response and can potentially be used to treat autoimmune diseases.
Propiedades
Fórmula molecular |
C15H24FNO3S |
---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H24FNO3S/c1-14(2,3)10-15(4,5)17-21(18,19)11-7-8-12(16)13(9-11)20-6/h7-9,17H,10H2,1-6H3 |
Clave InChI |
SQKWARJKCPPROG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC |
SMILES canónico |
CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.